

Mass Spectrometry of 2-Chloro-6-methoxyaniline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline hydrochloride

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This technical guide provides an in-depth overview of the mass spectrometric analysis of **2-Chloro-6-methoxyaniline hydrochloride**. The information presented herein is essential for the unambiguous identification, characterization, and quantification of this compound in various matrices. This document details predicted fragmentation patterns, experimental protocols, and data interpretation strategies.

Predicted Mass Spectrometry Data

While direct experimental mass spectrometry data for 2-chloro-6-methoxyaniline is not readily available in the public domain, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles for aromatic amines, and chloro- and methoxy-substituted benzene derivatives. The molecular weight of the free base, 2-chloro-6-methoxyaniline, is 157.60 g/mol. The hydrochloride salt will readily dissociate in the mass spectrometer source.

The mass spectrum is expected to be characterized by a prominent molecular ion peak and several key fragment ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

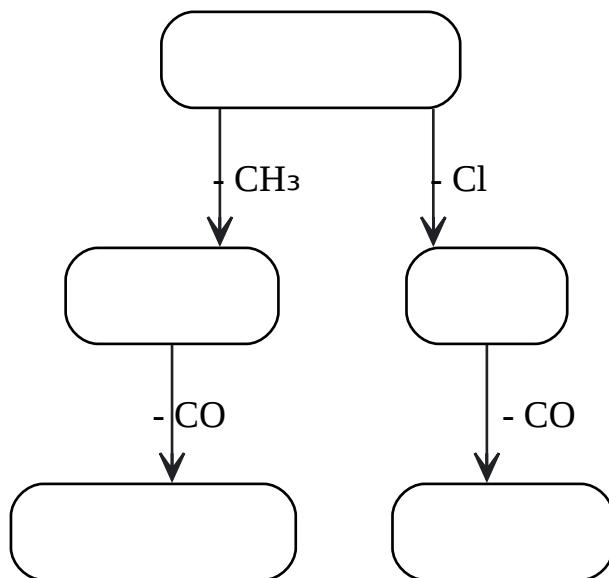
Table 1: Predicted Mass Spectrometry Fragmentation Data for 2-Chloro-6-methoxyaniline

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss	Postulated Structure
157/159	$[M]^{+ \cdot}$	-	$[C_7H_8ClNO]^{+ \cdot}$
142/144	$[M-CH_3]^+$	CH_3	$[C_6H_5ClNO]^+$
122	$[M-Cl]^+$	Cl	$[C_7H_8NO]^+$
114	$[M-CH_3, -CO]^{+ \cdot}$	CH_3, CO	$[C_5H_5Cl]^{+ \cdot}$
94	$[M-Cl, -CO]^+$	Cl, CO	$[C_6H_6N]^+$

For comparison, the mass spectrum of the isomeric compound 2-Chloro-5-methoxyaniline hydrochloride shows a molecular ion at m/z 157.[1]

Proposed Fragmentation Pathway

The fragmentation of 2-Chloro-6-methoxyaniline under electron ionization is initiated by the removal of an electron to form the molecular ion $[M]^{+ \cdot}$. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species.



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Figure 1: Proposed EI fragmentation pathway of 2-Chloro-6-methoxyaniline.

Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. The following provides a general methodology for the analysis of **2-Chloro-6-methoxyaniline hydrochloride** using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Sample Preparation

- Standard Solution Preparation: Prepare a 1 mg/mL stock solution of **2-Chloro-6-methoxyaniline hydrochloride** in a suitable solvent such as methanol or acetonitrile.
- Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the same solvent.[2]
- Sample Extraction (if applicable): For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[2][3]

GC-MS Instrumentation and Conditions

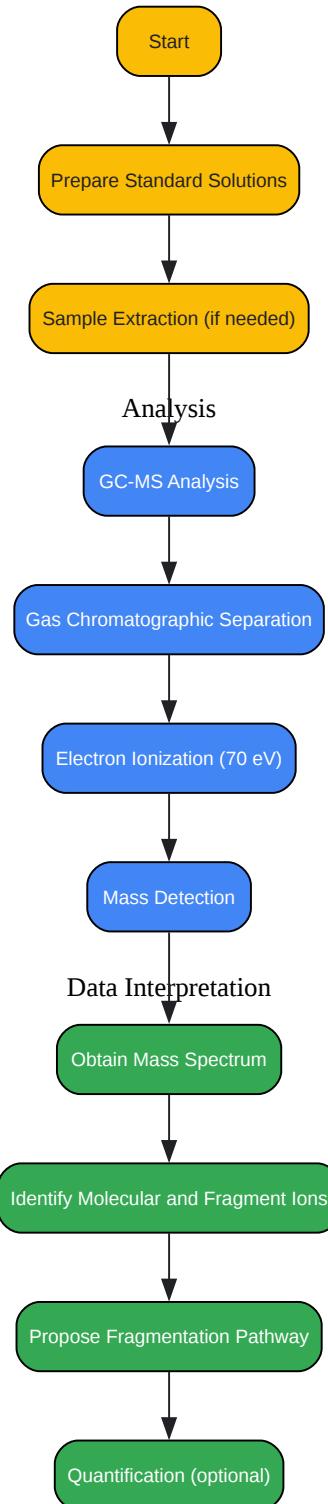
- Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.[2]
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.[2]
- Injector:
 - Injection Mode: Splitless[2]
 - Injector Temperature: 250-280 °C[2][3]
 - Injection Volume: 1 µL[2]
- Oven Temperature Program:
 - Initial Temperature: 60-150 °C, hold for 1 minute[2][3]

- Ramp: 10 °C/min to 280-300 °C[2][3]
- Final Hold: 5 minutes[2][3]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][3]
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
 - Ionization Mode: Electron Ionization (EI)[2][3]
 - Ionization Energy: 70 eV[2][3]
 - Source Temperature: 230 °C[2]
 - Mass Range: m/z 40-300[2]

Experimental Workflow

The logical flow of the experimental and data analysis process is depicted below.

Sample Handling

[Click to download full resolution via product page](#)**Figure 2:** Workflow for MS analysis of 2-Chloro-6-methoxyaniline.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **2-Chloro-6-methoxyaniline hydrochloride**. The detailed experimental protocol and the elucidation of the predicted fragmentation pattern will be valuable for researchers in the fields of analytical chemistry, pharmaceutical sciences, and drug development for the unambiguous identification and characterization of this compound. The characteristic fragments, particularly the molecular ion and fragments resulting from the loss of a methyl group or a chlorine atom, serve as reliable indicators for the presence of 2-Chloro-6-methoxyaniline.

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